3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-
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Overview
Description
Preparation Methods
The synthesis of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-chloro-2-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with a suitable aromatic compound to form the azo compound.
Cyclization and Functionalization: The azo compound undergoes cyclization and further functionalization to introduce the butyl, hydroxy, and oxo groups, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE can undergo various chemical reactions, including:
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group (-Cl) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) can undergo reduction to form amines, which can interact with various enzymes and receptors in biological systems. The nitro group (-NO2) can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE can be compared with other similar compounds, such as:
1-Butyl-5-[(2-chloro-4-nitrophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile: This compound has a similar structure but differs in the position of the chloro and nitro groups.
2-(2’-Nitro-4’-chlorophenylazo)-4-methyl-6-tert-butylphenol: This compound has a similar azo and nitro group but differs in the overall structure and functional groups.
Properties
CAS No. |
87617-01-4 |
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Molecular Formula |
C17H16ClN5O4 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
1-butyl-5-[(4-chloro-2-nitrophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN5O4/c1-3-4-7-22-16(24)12(9-19)10(2)15(17(22)25)21-20-13-6-5-11(18)8-14(13)23(26)27/h5-6,8,24H,3-4,7H2,1-2H3 |
InChI Key |
GCEKBFALPSNSRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O |
Origin of Product |
United States |
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